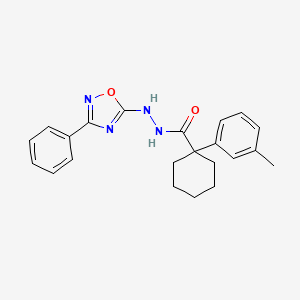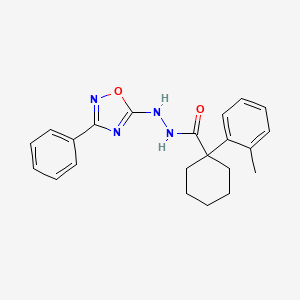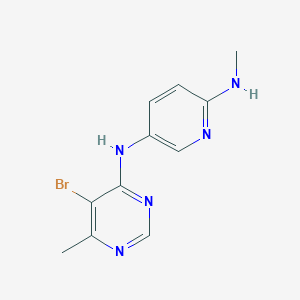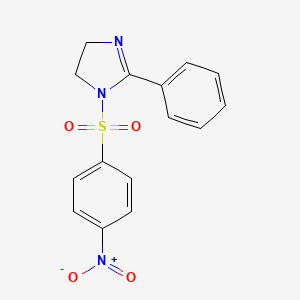![molecular formula C19H21N5O2 B7431380 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7431380.png)
6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine, also known as compound A, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A is not yet fully understood. However, it is believed to exert its antiproliferative effects by inhibiting the activity of a protein kinase known as Aurora A. Aurora A plays a critical role in cell division and is often overexpressed in cancer cells. Inhibition of Aurora A activity by this compound A leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antiproliferative effects, this compound A has been found to have other biochemical and physiological effects. Studies have shown that this compound A can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound A has been found to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A in lab experiments is its potency and selectivity. Compound A has been found to exhibit potent antiproliferative activity against cancer cells while having minimal effects on normal cells. However, one limitation of using this compound A in lab experiments is its solubility. Compound A is poorly soluble in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A. One direction is to further elucidate its mechanism of action and identify other targets that it may interact with. Additionally, studies could be conducted to investigate the potential of this compound A in combination with other drugs for the treatment of cancer. Furthermore, the development of more soluble formulations of this compound A could expand its potential applications in drug development.
Métodos De Síntesis
The synthesis of 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A involves a multi-step process that includes the reaction of 4-chloro-6-(4-methoxyphenyl)pyrimidine with 1-(oxolan-2-ylmethyl)-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting intermediate is then treated with an amine to yield the final product, this compound A.
Aplicaciones Científicas De Investigación
Compound A has been found to have potential applications in drug discovery and development, particularly in the field of cancer research. Studies have shown that 6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine A exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound A has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-25-16-6-4-14(5-7-16)18-9-19(21-13-20-18)23-15-10-22-24(11-15)12-17-3-2-8-26-17/h4-7,9-11,13,17H,2-3,8,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINVYTRWEWSIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CN(N=C3)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-Ethyl-4-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]piperidin-1-yl]-(4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7431319.png)
![3-Ethyl-5-[1-[4-[5-methyl-4-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]-1,2,4-triazol-3-yl]piperazin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B7431323.png)

![N-[[(3aS,6aR)-2-pyrimidin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7431333.png)

![3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide](/img/structure/B7431345.png)

![1-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B7431357.png)
![N-[[1-[1-(phenylmethoxymethyl)cyclopropyl]sulfonylpiperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7431363.png)
![1-Benzyl-3-[2-(methanesulfonamidomethyl)cyclopentyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7431367.png)

![N-[[1-[5-[(4-fluorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7431375.png)
![N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-ynamide](/img/structure/B7431392.png)
![3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide](/img/structure/B7431401.png)
